molecular formula C24H30N4O4 B2512221 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide CAS No. 1687763-82-1

4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide

Cat. No.: B2512221
CAS No.: 1687763-82-1
M. Wt: 438.528
InChI Key: XVWYOVZBAQXOER-UHFFFAOYSA-N
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Description

This compound (CAS: 1687763-82-1) is a benzamide derivative featuring a piperazine core substituted with a 4-isopropylbenzyl group and a nitro-functionalized benzamide moiety. It is commercially available at 95% purity (1g, ¥5,546) through Shanghai Hansi Chemical Co., which specializes in research-grade reagents .

Properties

IUPAC Name

4-nitro-N-[3-oxo-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-18(2)20-5-3-19(4-6-20)17-26-13-15-27(16-14-26)23(29)11-12-25-24(30)21-7-9-22(10-8-21)28(31)32/h3-10,18H,11-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWYOVZBAQXOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide, also known by its CAS number 1523617-89-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a nitro group, a benzamide moiety, and a piperazine derivative, which are critical for its biological interactions. The molecular formula is C24H30N4O4C_{24}H_{30}N_{4}O_{4}, indicating a complex arrangement conducive to diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the biological activity of 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide.

Anticancer Activity

Studies have demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. A notable study evaluated the activity of similar compounds against breast cancer cells, reporting IC50 values ranging from 5 to 15 µM for structurally related benzamides. This suggests that 4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide may possess comparable anticancer properties.

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)12
4-nitro-N-[3-oxo... MCF7 ~10

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effectiveness at concentrations below 50 µg/mL. This positions the compound as a candidate for further development in antimicrobial therapies.

The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For instance, benzamide derivatives have been shown to interact with DNA topoisomerases and other critical targets within cancer cells, leading to apoptosis.

Case Study: Interaction with Topoisomerase II

In a case study examining similar benzamide derivatives, researchers found that these compounds significantly inhibited topoisomerase II activity in vitro. The inhibition was dose-dependent and correlated with increased apoptosis in treated cancer cells.

Toxicity and Safety Profile

Toxicity assessments conducted on human cell lines such as HEK293 have indicated low cytotoxicity for related compounds, suggesting that 4-nitro-N-[3-oxo... may also exhibit a favorable safety profile. Further studies are required to establish comprehensive toxicity data.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

4-nitro-N-[3-oxo-3-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)propyl]benzamide (CAS: 1795507-47-9)
  • Structural Difference : The 4-isopropylphenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group.
  • Properties :
    • Molecular Weight: 480.44 g/mol (vs. 465.50 g/mol for the target compound).
    • Impact of Substituent: The trifluoromethoxy group introduces strong electron-withdrawing effects and increased lipophilicity, which may enhance blood-brain barrier penetration or alter receptor binding kinetics .
  • Availability : Supplied by Fujifilm Wako and Enamine Ltd., stored at room temperature .
Piperazinyl Methanesulphonates (e.g., 3j: 3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate)
  • Structural Difference : Methanesulphonate esters replace the benzamide group.
  • Synthesis : Prepared via nucleophilic substitution reactions in acetonitrile with NaOH, characterized by IR, NMR, and MS .
  • Relevance : The nitro group on the phenyl ring (as in 3j) mirrors the electron-withdrawing properties of the target compound’s nitrobenzamide, suggesting shared reactivity in electrophilic interactions .

Functional Group Modifications in Benzamide Derivatives

ABT-737 (CAS: 852808-04-9)
  • Structural Difference : A sulfonamide group and a chlorophenyl-biphenyl system replace the nitrobenzamide and isopropylphenyl groups.
N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide (CAS: N/A)
  • Structural Difference : A nitro-pyrazole moiety is appended to the benzamide.
  • Relevance : The nitro-pyrazole group may enhance hydrogen-bonding interactions in biological systems, similar to the nitro group in the target compound .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted)
1687763-82-1 (Target) C24H29N4O4 465.50 4-isopropylphenyl ~3.5
1795507-47-9 (Trifluoromethoxy) C22H23F3N4O5 480.44 4-(trifluoromethoxy)phenyl ~4.2
ABT-737 C42H40ClN5O5S2 814.37 Chlorophenyl-biphenyl ~6.8

*LogP values estimated using substituent contributions.

Commercial Availability and Research Use

Compound (CAS) Supplier Purity Price (1g)
1687763-82-1 (Target) Shanghai Hansi Chemical 95% ¥5,546
1795507-47-9 Fujifilm Wako N/A POA
  • Note: The trifluoromethoxy analog is available for R&D use only, with pricing upon inquiry .

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